molecular formula C10H12BrNO2S B1374034 N-(3-Bromo-4-methylphenyl)-1,3-propanesultam CAS No. 1226343-78-7

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam

Cat. No.: B1374034
CAS No.: 1226343-78-7
M. Wt: 290.18 g/mol
InChI Key: KFCOLWWSHFHOLX-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam is an organic compound that features a brominated aromatic ring and a sultam moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam typically involves the bromination of a precursor compound followed by the introduction of the sultam group. One common method involves the bromination of 4-methylphenyl using bromine or a brominating agent under controlled conditions to yield 3-bromo-4-methylphenyl. This intermediate is then reacted with 1,3-propanesultam under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by sultam formation. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts or bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-methylphenyl)-1,3-propanesultam exerts its effects involves interactions with specific molecular targets. The bromine atom and sultam group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-methylphenyl)boronic acid
  • N-(3-Bromo-4-methylphenyl)carbamate

Uniqueness

N-(3-Bromo-4-methylphenyl)-1,3-propanesultam is unique due to its combination of a brominated aromatic ring and a sultam moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(7-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOLWWSHFHOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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